molecular formula C20H23ClN4O3 B10996512 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10996512
M. Wt: 402.9 g/mol
InChI Key: YNSPQZZDAWOYOB-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3-chlorobenzyl chloride.

    Attachment of the 3-methoxyphenyl group: This can be done through a coupling reaction with 3-methoxyaniline.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

The compound could be explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)piperazine-1-carboxamide
  • N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Uniqueness

The unique combination of the 3-chlorophenyl and 3-methoxyphenyl groups in the compound provides distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness can be leveraged in the design of new drugs with specific therapeutic targets.

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(3-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H23ClN4O3/c1-28-18-7-3-5-16(13-18)23-19(26)14-22-20(27)25-10-8-24(9-11-25)17-6-2-4-15(21)12-17/h2-7,12-13H,8-11,14H2,1H3,(H,22,27)(H,23,26)

InChI Key

YNSPQZZDAWOYOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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